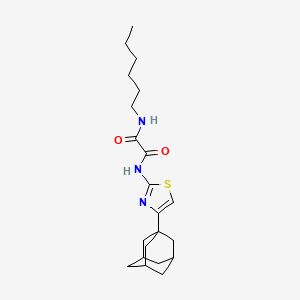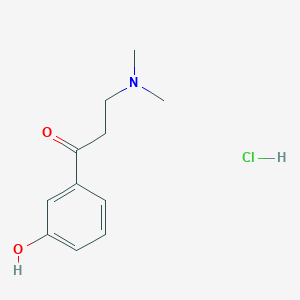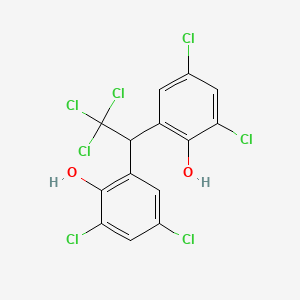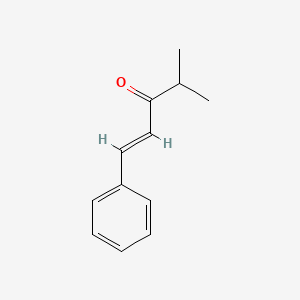
N-(4-Adamantan-1-yl-thiazol-2-yl)-N'-hexyl-oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide is a unique chemical compound characterized by its adamantane and thiazole moieties The adamantane structure provides rigidity and stability, while the thiazole ring contributes to its reactivity and potential biological activity
Métodos De Preparación
The synthesis of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Adamantane Group: The adamantane group is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the thiazole intermediate.
Formation of the Oxalamide Linkage: The final step involves the reaction of the thiazole-adamantane intermediate with oxalyl chloride and hexylamine to form the oxalamide linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the oxalamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The adamantane group can undergo electrophilic substitution reactions, where halogenation or nitration can occur under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfoxides, sulfones, and substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research has shown that derivatives of this compound exhibit antiviral, antibacterial, and anticancer activities, making it a promising lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain proteases or kinases.
Pathways Involved: By modulating enzyme activity, the compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and apoptosis.
Comparación Con Compuestos Similares
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-hexyl-oxalamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-butyl-oxalamide: Similar structure but with a shorter alkyl chain, which may affect its solubility and biological activity.
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-benzyl-oxalamide: Contains a benzyl group instead of a hexyl group, potentially altering its interaction with biological targets.
N-(4-Adamantan-1-yl-thiazol-2-yl)-N’-ethyl-oxalamide: Features an ethyl group, which may influence its reactivity and stability.
These comparisons demonstrate the impact of different substituents on the compound’s properties and applications.
Propiedades
Fórmula molecular |
C21H31N3O2S |
|---|---|
Peso molecular |
389.6 g/mol |
Nombre IUPAC |
N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-hexyloxamide |
InChI |
InChI=1S/C21H31N3O2S/c1-2-3-4-5-6-22-18(25)19(26)24-20-23-17(13-27-20)21-10-14-7-15(11-21)9-16(8-14)12-21/h13-16H,2-12H2,1H3,(H,22,25)(H,23,24,26) |
Clave InChI |
SXOFXMSWTIOORC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)C(=O)NC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)
![2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid](/img/structure/B11997917.png)
![{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B11997919.png)





![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11997984.png)
